tert-butyl (5Z)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
tert-Butyl (5Z)-5-hydroxyimino-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group and a hydroxyimino functional group
Preparation Methods
The synthesis of tert-butyl (5Z)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Chemical Reactions Analysis
tert-Butyl (5Z)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include oxime, amine, and substituted ester derivatives.
Scientific Research Applications
tert-Butyl (5Z)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (5Z)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, while the bicyclic structure provides rigidity and specificity in binding . The pathways involved include enzyme inhibition and modulation of biological processes .
Comparison with Similar Compounds
tert-Butyl (5Z)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate can be compared with similar compounds such as:
tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate: This compound has a bromine atom instead of the hydroxyimino group, leading to different reactivity and applications.
tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: Similar structure but lacks the hydroxyimino group, affecting its chemical behavior.
tert-Butyl (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate:
These comparisons highlight the uniqueness of tert-butyl (5Z)-5-hydroxyimino-2-azabicyclo[22
Properties
Molecular Formula |
C11H18N2O3 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl (5Z)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-4-8(13)5-9(7)12-15/h7-8,15H,4-6H2,1-3H3/b12-9- |
InChI Key |
ACQUHAODYILYFJ-XFXZXTDPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC\2CC1C/C2=N/O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2=NO |
Origin of Product |
United States |
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